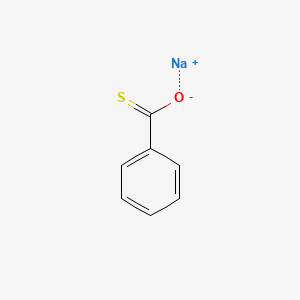

Sodium thiobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

51066-54-7 |

|---|---|

Molecular Formula |

C7H5NaOS |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

sodium;thiobenzate |

InChI |

InChI=1S/C7H6OS.Na/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1 |

InChI Key |

JTHUJOZLDHAGIH-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Resonance of Sodium Thiobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, resonance phenomena, and relevant experimental data for sodium thiobenzoate. The information is intended to support research and development activities where this compound may be utilized as a reagent or building block.

Chemical Identity and Properties

This compound is an organosulfur compound, the sodium salt of thiobenzoic acid.[1] It is a versatile nucleophile used in various organic syntheses, including the formation of thioesters and S-alkylation reactions.[2]

| Identifier | Value |

| IUPAC Name | sodium;thiobenzate[2] |

| CAS Number | 51066-54-7[3][4][5] |

| Molecular Formula | C₇H₅NaOS[2][3] |

| Molecular Weight | 160.17 g/mol [2][3] |

| Canonical SMILES | C1=CC=C(C=C1)C(=S)[O-].[Na+][2][3] |

| InChI Key | JTHUJOZLDHAGIH-UHFFFAOYSA-M[2][3] |

Chemical Structure

The structure of this compound consists of a sodium cation (Na⁺) and a thiobenzoate anion (C₇H₅OS⁻). The anion is characterized by a planar benzene ring attached to a thiocarboxylate group.[2] The negative charge is delocalized across the sulfur and oxygen atoms through resonance.

Caption: Chemical structure of this compound.

Resonance Structures of the Thiobenzoate Anion

A key feature of the thiobenzoate anion is the delocalization of the negative charge, which contributes to its stability. The charge is shared between the electronegative oxygen and the larger, more polarizable sulfur atom. This phenomenon can be represented by two major resonance contributors. While a single Lewis structure is insufficient to describe the true electron distribution, the resonance hybrid model provides a more accurate depiction.[6][7]

The delocalization involves the π-electrons of the C=S double bond and the lone pair on the oxygen atom. This results in a hybrid structure where the C-S and C-O bonds have partial double bond character, and the negative charge is distributed over both the sulfur and oxygen atoms.

Caption: Resonance contributors of the thiobenzoate anion.

Structural Parameters

| Parameter | Estimated Value (Å) | Note |

| C-C (aromatic) | ~1.39 | Typical for benzene ring. |

| C-C (exocyclic) | ~1.50 | |

| C-O | Intermediate (~1.25) | Partial double bond character due to resonance. |

| C-S | Intermediate (~1.70) | Partial double bond character due to resonance. |

Note: These values are estimations based on related structures and the principles of resonance. Actual experimental values may vary.

Experimental Protocols

Synthesis of this compound from Thiobenzoic Acid

A common and straightforward method for synthesizing this compound is through the neutralization of thiobenzoic acid with a sodium base.[2]

-

Reaction: C₇H₅COSH + NaOH → C₇H₅COSNa + H₂O

-

Procedure:

-

Dissolve thiobenzoic acid in a suitable solvent, such as ethanol.

-

Add an equimolar amount of sodium hydroxide solution dropwise while stirring.

-

The reaction is typically carried out at room temperature.

-

The product, this compound, can be isolated by evaporation of the solvent.

-

Synthesis of Thiobenzoic Acid (Precursor)

Thiobenzoic acid itself can be prepared by treating benzoyl chloride with potassium hydrosulfide.[1]

-

Reaction: C₆H₅C(O)Cl + KSH → C₆H₅C(O)SH + KCl

-

Procedure:

-

Prepare a solution of potassium hydrosulfide in ethanol.

-

Cool the solution in an ice bath.

-

Slowly add benzoyl chloride to the stirred solution.

-

After the addition is complete, continue stirring for a designated period.

-

The resulting thiobenzoic acid can be isolated and purified before use in the subsequent synthesis of this compound.[8]

-

Applications in Research and Development

This compound serves as a key intermediate in various chemical transformations:

-

Thioester Synthesis: It reacts with alkyl halides or acyl chlorides to form S-alkyl or S-acyl thiobenzoates, which are important intermediates in pharmaceutical and materials science.[2]

-

Nucleophilic Substitution: The thiolate anion is a potent nucleophile and can be used to introduce a sulfur-containing moiety into a molecule.[2]

-

Coordination Chemistry: It can act as a ligand, coordinating to metal ions through the sulfur atom.[2]

This guide provides foundational information on the chemical structure and resonance of this compound. For specific applications, further investigation into its reactivity and compatibility with other reagents is recommended.

References

- 1. Thiobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. This compound (51066-54-7) for sale [vulcanchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound | CAS 51066-54-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. homework.study.com [homework.study.com]

- 7. What are the resonance structures of benzoate anio class 11 chemistry CBSE [vedantu.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Thiobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium thiobenzoate (C₇H₅NaOS) is an organosulfur compound that serves as a versatile reagent in organic synthesis and holds potential for various applications in research and drug development. As the sodium salt of thiobenzoic acid, its nucleophilic nature makes it a valuable tool for the formation of thioesters and other sulfur-containing molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its reactivity.

Physical Properties

Table 1: General Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅NaOS | [1][2] |

| Molecular Weight | 160.17 g/mol | [1][2] |

| Appearance | Colorless needles (recrystallized from water) | [3] |

| Melting Point | 176-177 °C (of recrystallized product) | [3] |

| Boiling Point | 259.3 °C at 760 mmHg | [4] |

| Flash Point | 110.6 °C | [4] |

| Vapor Pressure | 0.00667 mmHg at 25 °C | [5] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source(s) |

| Water | Soluble (enhanced aqueous solubility due to its ionic nature) | [1] |

| Ethanol | Soluble | [1] |

Note: Specific quantitative solubility data (g/100mL) for this compound in various solvents is not widely reported in publicly available literature.

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the thiolate anion (C₆H₅COS⁻), which is a potent nucleophile.[1] This high nucleophilicity allows it to readily participate in a variety of chemical transformations.

Acidity of the Conjugate Acid:

The pKa of the conjugate acid, thiobenzoic acid (C₆H₅COSH), is approximately 2.48.[6] This indicates that thiobenzoic acid is a significantly stronger acid than benzoic acid (pKa ≈ 4.2), and consequently, this compound is a relatively weak base.

Key Chemical Reactions:

-

S-Alkylation: this compound reacts with alkyl halides to form S-alkyl thiobenzoates. This is a classic Sₙ2 reaction where the thiolate anion displaces the halide. This reaction is fundamental in the synthesis of various thioesters, which are important intermediates in pharmaceuticals.[1]

-

Thioester Formation: Beyond S-alkylation, this compound can be used to form thioesters through reactions with acyl chlorides and other activated carbonyl compounds.[1]

-

Coordination Chemistry: The sulfur atom in this compound can coordinate with metal ions. For instance, it has been shown to form trinuclear complexes with Cadmium(II) ions.[1]

Experimental Protocols

Synthesis of this compound

A straightforward and common method for the preparation of this compound is the neutralization of its conjugate acid, thiobenzoic acid, with a base like sodium hydroxide.[1]

Protocol 1: Synthesis of this compound via Neutralization

Materials:

-

Thiobenzoic acid

-

5 M Sodium hydroxide (NaOH) solution

-

Distilled water

Procedure:

-

Dissolve a known quantity of thiobenzoic acid in a suitable volume of distilled water.

-

While stirring, slowly add a stoichiometric equivalent of 5 M sodium hydroxide solution to the thiobenzoic acid solution.

-

Continue stirring at room temperature until the reaction is complete, which can be monitored by the complete dissolution of the thiobenzoic acid and a pH measurement indicating a neutral solution.

-

The resulting aqueous solution of this compound can be used directly in subsequent reactions or the solid product can be isolated by evaporation of the water under reduced pressure.

Reference: This protocol is a generalized procedure based on the reaction described in Vulcanchem[1]. A specific literature example involves preparing an aqueous solution from 152 g of thiobenzoic acid and 220 ml of 5 N sodium hydroxide solution.[3]

Synthesis of Thiobenzoic Acid

Thiobenzoic acid can be prepared from benzoyl chloride and potassium hydrosulfide.

Protocol 2: Synthesis of Thiobenzoic Acid

Materials:

-

Potassium hydroxide (85% pellets)

-

90% Ethanol

-

Hydrogen sulfide (gas)

-

Benzoyl chloride (freshly distilled)

-

6N Hydrochloric acid

-

Diethyl ether (peroxide-free)

-

Anhydrous sodium sulfate

-

Benzene

Procedure:

-

In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and gas inlet tube, prepare a solution of 200 g (3 moles) of potassium hydroxide in 800 ml of 90% ethanol.

-

Saturate the solution with hydrogen sulfide gas with stirring and cooling until the solution is no longer alkaline to phenolphthalein.

-

Cool the mixture to 10–15 °C using an ice bath.

-

Add 200 g (1.41 moles) of freshly distilled benzoyl chloride dropwise over approximately 1.5 hours, maintaining the temperature below 15 °C.

-

After the addition is complete, stir the reaction mixture for an additional hour.

-

Filter the precipitated potassium chloride and wash it with about 200 ml of 95% ethanol.

-

Evaporate the filtrate to dryness under reduced pressure.

-

Dissolve the solid residue (mainly potassium thiobenzoate) in about 700 ml of cold water and filter if necessary.

-

Extract the alkaline solution with 500 ml of benzene to remove any neutral impurities.

-

Acidify the aqueous layer with cold 6N hydrochloric acid and extract with two 500-ml portions of peroxide-free ether.

-

Wash the combined ether layers with cold water and dry over anhydrous sodium sulfate.

-

Evaporate the ether under reduced pressure to obtain the crude thiobenzoic acid. The product can be further purified by distillation.

Reference: Adapted from Organic Syntheses Procedure.[7]

S-Alkylation Reaction to Form a Thioester

This protocol describes a general procedure for the synthesis of a thioester using this compound and an alkyl halide.

Protocol 3: Synthesis of an S-Alkyl Thiobenzoate

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 equivalents) in anhydrous DMF.

-

To this solution, add the alkyl halide (1.0 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude thioester.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Reference: This is a generalized protocol for S-alkylation reactions.[1]

Visualizations

Logical Relationship of this compound Synthesis and Application

Caption: Synthesis of this compound and its use in S-Alkylation.

Experimental Workflow for Thioester Synthesis

Caption: Step-by-step workflow for the synthesis of a thioester.

Spectroscopic Data

Detailed and verified spectroscopic data (FTIR, NMR, UV-Vis) for pure this compound are not consistently available in public databases. The data for the closely related sodium benzoate or various thioester derivatives should not be used as a direct substitute. Researchers are advised to acquire their own analytical data for characterization upon synthesis or purchase.

Biological Signaling Pathways

Currently, there is no specific, well-documented evidence in the readily available scientific literature that directly implicates this compound in a distinct biological signaling pathway. While thiols, in general, play a crucial role in redox signaling and cellular homeostasis, the specific role of the thiobenzoate moiety in such pathways has not been elucidated.

Conclusion

This compound is a valuable nucleophilic reagent in organic synthesis, primarily utilized for the preparation of thioesters. Its physical properties are influenced by its ionic nature, leading to good solubility in polar solvents. While general protocols for its synthesis and application are established, a comprehensive and publicly available dataset of its quantitative physical and spectral properties is lacking. Furthermore, its role in biological systems, particularly in cell signaling, remains an unexplored area of research. This guide serves as a foundational resource for professionals working with or considering the use of this compound, highlighting both the known characteristics and the existing knowledge gaps that present opportunities for future investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (51066-54-7) for sale [vulcanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The Role and Mechanism of Thiol-Dependent Antioxidant System in Bacterial Drug Susceptibility and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Guide: Sodium Thiobenzoate (CAS 51066-54-7) Solubility and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of sodium thiobenzoate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, a detailed experimental protocol for its quantitative determination, and its primary synthesis route.

Physicochemical Properties and Solubility Data

This compound (C₇H₅NaOS) is the sodium salt of thiobenzoic acid. Its ionic nature, conferred by the sodium ion, significantly influences its solubility profile, particularly in comparison to its non-ionic thiol precursor, thiobenzoic acid.[1]

Qualitative Solubility

The presence of the sodium ion enhances the solubility of this compound in polar solvents.[1] General solubility observations are summarized in the table below.

| Solvent | Solubility | Reference |

| Water | Soluble | [1] |

| Ethanol | Soluble | [1] |

Thiobenzoic acid, the precursor to this compound, has limited solubility in water.[1] The conversion to its sodium salt form markedly increases its aqueous solubility.[1]

Quantitative Solubility Data

Experimental Protocols

Synthesis of this compound from Thiobenzoic Acid

A common and straightforward method for synthesizing this compound is through the neutralization of thiobenzoic acid with a sodium base, such as sodium hydroxide.[1]

Materials:

-

Thiobenzoic acid (C₇H₆OS)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beaker or flask

-

pH indicator or pH meter

Procedure:

-

In a suitable beaker or flask, dissolve a known quantity of thiobenzoic acid in a minimal amount of a suitable solvent in which it is soluble (e.g., ethanol).

-

In a separate container, prepare a standardized aqueous solution of sodium hydroxide.

-

While stirring the thiobenzoic acid solution, slowly add the sodium hydroxide solution dropwise.

-

Monitor the pH of the reaction mixture. The endpoint of the neutralization reaction is reached when the pH becomes neutral (pH 7).

-

Once the reaction is complete, the resulting solution contains aqueous this compound.

-

The solid this compound can be isolated by evaporation of the solvent under reduced pressure.

A visual representation of this synthesis workflow is provided below.

Protocol for Quantitative Solubility Determination: The Equilibrium Solubility Method

This protocol describes a general method for determining the solubility of an organic salt like this compound in a given solvent at a specific temperature.[2][3] This method is based on the principle of creating a saturated solution and then measuring the concentration of the dissolved solute.

Materials and Equipment:

-

This compound

-

Selected solvent (e.g., water, ethanol)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials or flasks with secure caps

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The amount of solid added should be more than what is expected to dissolve to ensure that a saturated solution is formed.

-

Equilibration: Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, it is crucial to filter the solution immediately through a syringe filter that has been pre-warmed to the experimental temperature. This step prevents the precipitation of the solute during sampling.

-

Dilution: Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Concentration Analysis: Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for quantification.

-

Calculation of Solubility: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The results can be expressed in units such as g/100 mL or mol/L.

Below is a diagram illustrating the general workflow for this experimental protocol.

Involvement in Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature implicating this compound in specific biological signaling pathways. Research on structurally related compounds may offer some insights:

-

Sodium Benzoate: This close structural analog (lacking the sulfur atom) has been studied for its effects on various signaling pathways, including the STAT6-TGFβ-Tregs pathway and the SKN-1/Nrf2 signaling pathway.

-

Dithiobenzoates: Polymers with dithiobenzoate end groups have been shown to release hydrogen sulfide (H₂S), a known signaling molecule, upon interaction with cysteine.

-

2-Nitro-5-thiobenzoate: This derivative is utilized as a probe to assess oxidative stress, which is a key component of many cellular signaling cascades.[4]

Further research is required to determine if this compound itself has any direct role in cellular signaling.

References

- 1. This compound (51066-54-7) for sale [vulcanchem.com]

- 2. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Buy 2-Nitro-5-thiobenzoate ion | 77874-90-9 [smolecule.com]

Synthesis of Sodium Thiobenzoate from Thiobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium thiobenzoate from thiobenzoic acid. It includes detailed experimental protocols, quantitative data, and a logical workflow for the synthetic process, tailored for professionals in research and drug development.

Introduction

This compound is a versatile chemical reagent and a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its utility stems from the nucleophilic nature of the thiocarboxylate anion, which readily participates in various chemical transformations. The most direct and common method for the preparation of this compound is through the neutralization of thiobenzoic acid with a sodium base. This guide will focus on this primary synthetic route.

Chemical and Physical Properties

A summary of the key quantitative data for the reactants and the product is presented in Table 1. This compound is a salt that is soluble in polar solvents such as water and ethanol.[1]

Table 1: Quantitative Data for Compounds in the Synthesis of this compound

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | pKa | Physical State at STP |

| Thiobenzoic Acid | C₇H₆OS | 138.19 | ~2.5[2] | Pale yellow liquid/solid |

| Sodium Hydroxide | NaOH | 40.00 | - | White solid |

| This compound | C₇H₅NaOS | 160.17[1][3] | - | Solid |

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward acid-base neutralization reaction between thiobenzoic acid and sodium hydroxide.[1] The acidic proton of the thiol group in thiobenzoic acid is readily abstracted by the hydroxide ion to form the sodium salt and water.

Reaction Scheme

Thiobenzoic Acid + Sodium Hydroxide → this compound + Water

Experimental Protocol

This protocol details the synthesis of this compound from thiobenzoic acid and its subsequent isolation.

Materials:

-

Thiobenzoic acid (C₇H₆OS)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Preparation of Sodium Hydroxide Solution: Prepare a 5 N aqueous solution of sodium hydroxide. For example, dissolve 20.0 g of NaOH in deionized water to make a final volume of 100 mL.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of thiobenzoic acid in a minimal amount of ethanol. For instance, 15.2 g (0.11 mol) of thiobenzoic acid can be used.[4] Place the flask in an ice bath to cool the solution.

-

Neutralization: While stirring vigorously, add the 5 N sodium hydroxide solution dropwise from a dropping funnel to the thiobenzoic acid solution.[4] Using the example quantities, approximately 22 mL of 5 N NaOH (0.11 mol) would be required for complete neutralization.[4] Monitor the pH of the reaction mixture with pH paper or a pH meter to ensure complete deprotonation (pH should be neutral to slightly basic).

-

Isolation of this compound:

-

Once the addition is complete and the reaction mixture is stirred for an additional 30 minutes at room temperature, the solvent can be removed under reduced pressure using a rotary evaporator. This will yield the crude this compound as a solid.

-

Alternatively, the product can be precipitated by adding a less polar solvent in which this compound is insoluble, such as diethyl ether.

-

-

Purification by Recrystallization:

-

The crude this compound can be purified by recrystallization. A suitable solvent system would be a mixture of polar and non-polar solvents, such as ethanol and diethyl ether.

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

Slowly add diethyl ether until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold diethyl ether and dry them under vacuum.

-

Expected Yield

The neutralization reaction typically proceeds with a high yield, often exceeding 90%, assuming pure starting materials and careful execution of the experimental protocol.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (phenyl group) will appear as multiplets in the range of δ 7.3-8.0 ppm. The exact chemical shifts will differ slightly from thiobenzoic acid due to the deprotonation of the thiol group. |

| ¹³C NMR | Aromatic carbons will appear in the region of δ 125-140 ppm. The thiocarbonyl carbon (C=S) will be a key signal, expected to be significantly downfield. For comparison, the carbonyl carbon in sodium benzoate appears around δ 170-175 ppm. |

| FTIR (cm⁻¹) | The spectrum will show characteristic peaks for the aromatic C-H stretching (~3050-3100 cm⁻¹), aromatic C=C stretching (~1600, 1480, 1440 cm⁻¹), and a strong band corresponding to the C=S stretching of the thiocarboxylate group. This C=S stretch is typically observed in the range of 1200-1050 cm⁻¹. The broad O-H stretch from the carboxylic acid in the starting material will be absent. |

Workflow and Logical Relationships

The synthesis of this compound follows a clear and logical workflow, which can be visualized as a series of sequential steps.

Applications in Drug Development

This compound serves as a valuable nucleophile in the synthesis of various pharmaceutical compounds. The thiocarboxylate anion can be readily alkylated or acylated to form thioesters, which are important intermediates in the construction of more complex molecules.[1] Its role is particularly significant in the introduction of sulfur-containing moieties into drug candidates, which can modulate their biological activity and pharmacokinetic properties.

Safety Considerations

-

Thiobenzoic acid is corrosive and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood.

-

Sodium hydroxide is a strong base and is corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

-

The neutralization reaction is exothermic and should be controlled by slow addition of the base and cooling with an ice bath.

This guide provides a foundational understanding and a practical framework for the synthesis of this compound. For specific applications, further optimization of reaction conditions and purification methods may be necessary.

References

Sodium Thiobenzoate: A Technical Overview for Researchers

This guide provides an in-depth look at the chemical properties, synthesis, and handling of sodium thiobenzoate, a key reagent in various organic synthesis applications. Tailored for professionals in research, chemical development, and drug discovery, this document outlines the essential technical data and protocols associated with this compound.

Core Compound Data

This compound is the sodium salt of thiobenzoic acid. Its key quantitative data are summarized below for quick reference.

| Parameter | Value | Reference |

| Chemical Formula | C₇H₅NaOS | [1][2][3][4] |

| Molecular Weight | 160.17 g/mol | [1][2][5] |

| CAS Number | 51066-54-7 | [1][2][6] |

Synthesis of this compound

The most direct and common method for the laboratory-scale synthesis of this compound is through the neutralization of thiobenzoic acid with a sodium base, such as sodium hydroxide.[2] This reaction is a straightforward acid-base neutralization that yields the sodium salt and water as the byproduct.

Experimental Protocol: Neutralization of Thiobenzoic Acid

This protocol details the synthesis of this compound from thiobenzoic acid and sodium hydroxide.

Materials:

-

Thiobenzoic acid (C₇H₆OS)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ethanol (optional, for recrystallization)

-

Standard laboratory glassware (beaker, magnetic stirrer, pH meter or pH paper)

Procedure:

-

Preparation of Sodium Hydroxide Solution: Prepare a 5 N solution of sodium hydroxide by dissolving the appropriate amount of NaOH pellets in distilled water.

-

Dissolution of Thiobenzoic Acid: In a separate beaker, dissolve 152 g of thiobenzoic acid in a suitable volume of a solvent in which it is soluble, such as ethanol.

-

Neutralization Reaction: While stirring the thiobenzoic acid solution, slowly add the 5 N sodium hydroxide solution dropwise.[1]

-

pH Monitoring: Continuously monitor the pH of the reaction mixture. Continue adding the sodium hydroxide solution until the pH of the solution becomes neutral (pH ~7.0).

-

Reaction Completion: Once the neutral pH is achieved, the reaction is complete, yielding an aqueous or ethanolic solution of this compound.

-

Isolation of Product (Optional): If a solid product is desired, the solvent can be removed under reduced pressure using a rotary evaporator.

-

Purification (Optional): The resulting solid this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via the neutralization of thiobenzoic acid.

Caption: Workflow for the synthesis of this compound.

References

A Technical Guide to the Nucleophilic Action of Sodium Thiobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of sodium thiobenzoate as a nucleophile. This compound is a versatile and potent nucleophilic reagent utilized in a variety of synthetic transformations, particularly in the formation of carbon-sulfur bonds, which are integral to numerous pharmaceutical compounds and organic materials. This document outlines the fundamental principles of its reactivity, presents quantitative data for analogous systems, details experimental protocols for its application, and provides visual representations of the reaction mechanisms and workflows.

Core Principles of this compound Nucleophilicity

This compound (C₆H₅COSNa) is the sodium salt of thiobenzoic acid. In solution, it dissociates to provide the thiobenzoate anion (C₆H₅COS⁻), the active nucleophilic species. The nucleophilicity of this anion is attributed to the lone pairs of electrons on the sulfur atom. The sulfur atom, being larger and more polarizable than oxygen, renders the thiolate an exceptionally soft and potent nucleophile.[1][2]

The key structural attributes contributing to its reactivity include:

-

The Thiolate Anion: The negative charge on the sulfur atom significantly enhances its electron-donating ability, making it a strong nucleophile.[3]

-

Resonance Stabilization: The thiobenzoate anion is resonance-stabilized, with the negative charge delocalized between the sulfur and oxygen atoms. This stabilization, however, does not diminish the nucleophilic character of the sulfur atom.

-

Soft Nucleophile: Due to its large atomic radius and diffuse electron cloud, the thiolate is classified as a "soft" nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, it reacts preferentially with soft electrophiles, such as sp³-hybridized carbons in alkyl halides.

Reaction Mechanisms

Bimolecular Nucleophilic Substitution (S(_N)2)

The primary mechanism by which this compound reacts with primary and secondary alkyl halides is the S(_N)2 pathway.[4][5] This is a single-step, concerted process where the thiobenzoate anion attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack).[6][7] This leads to an inversion of stereochemistry at the carbon center, often referred to as a Walden inversion.[4]

The rate of the S(_N)2 reaction is dependent on the concentrations of both the this compound and the alkyl halide, following second-order kinetics.[5][6][8]

Rate = k[C₆H₅COSNa][Alkyl Halide]

Steric hindrance around the electrophilic carbon can significantly impede the backside attack, hence the reactivity of alkyl halides follows the order: methyl > primary > secondary.[6] Tertiary alkyl halides are generally unreactive towards S(_N)2 reactions with this compound.

Nucleophilic Aromatic Substitution (S(_N)Ar)

This compound can also act as a nucleophile in S(_N)Ar reactions, typically with aryl halides that are activated by electron-withdrawing groups (e.g., -NO₂, -CN) at the ortho and/or para positions. This reaction proceeds via a two-step addition-elimination mechanism.

-

Addition: The thiobenzoate anion attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination: The leaving group departs, and the aromaticity of the ring is restored.

The presence of strong electron-withdrawing groups is crucial to stabilize the negative charge of the Meisenheimer complex, thereby facilitating the reaction.[9]

Quantitative Data on Nucleophilicity

The following table summarizes the nucleophilicity parameters for various substituted sodium thiophenolates, which serve as excellent models for estimating the reactivity of this compound.[10] These parameters were determined from the kinetics of their reactions with quinone methides in DMSO at 20 °C.

| Nucleophile (ArS⁻Na⁺) | pKₐH (DMSO) | N | sₙ |

| 4-Methoxyphenylthiolate | 11.0 | 20.36 | 0.79 |

| 4-Methylphenylthiolate | 11.4 | 19.82 | 0.81 |

| Phenylthiolate | 12.1 | 18.91 | 0.83 |

| 4-Chlorophenylthiolate | 10.3 | 18.25 | 0.85 |

| 4-Nitrophenylthiolate | 6.8 | 15.68 | 0.87 |

Data sourced from J. Org. Chem. 2021, 86, 9, 6499–6507.[10]

As evidenced by the data, electron-donating groups on the aromatic ring increase the nucleophilicity (N value) of the thiophenolate, while electron-withdrawing groups decrease it. Given that the carbonyl group in thiobenzoate is electron-withdrawing, the N value for this compound would be expected to be lower than that of sodium thiophenolate.

Experimental Protocols

The following section provides a detailed methodology for a representative S-alkylation reaction using this compound.

Synthesis of S-Benzyl Thiobenzoate via S(_N)2 Reaction

This protocol describes the synthesis of S-benzyl thiobenzoate from this compound and benzyl bromide.

Materials:

-

This compound (1.0 equiv.)

-

Benzyl bromide (1.05 equiv.)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF (approximately 5-10 mL per gram of this compound).

-

Addition of Electrophile: To the stirred solution at room temperature, add benzyl bromide dropwise via a syringe.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials. The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous NaHCO₃ solution.

-

Extraction: Separate the layers and extract the aqueous layer twice more with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude S-benzyl thiobenzoate by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Conclusion

This compound is a highly effective nucleophile, primarily reacting through S(_N)2 and S(_N)Ar mechanisms to form thioesters and aryl thioethers, respectively. Its utility in organic synthesis is underscored by its potent, yet selective, reactivity. The provided data on analogous thiophenolates offer a quantitative framework for predicting its reactivity, and the detailed experimental protocol serves as a practical guide for its application in the laboratory. This combination of theoretical understanding and practical methodology makes this compound a valuable tool for professionals in chemical research and drug development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 3. This compound (51066-54-7) for sale [vulcanchem.com]

- 4. firsthope.co.in [firsthope.co.in]

- 5. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 6. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 7. SN2 Reactions [almerja.com]

- 8. youtube.com [youtube.com]

- 9. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Spectroscopic and Synthetic Profile of Sodium Thiobenzoate: A Technical Guide

This technical guide provides a detailed overview of the spectroscopic properties of sodium thiobenzoate, alongside relevant synthetic and reaction pathways. Due to the limited availability of direct experimental spectra for this compound, this document presents an inferred spectroscopic profile based on data from closely related analogs, including thiobenzoic acid and sodium benzoate. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound.

Chemical Structure and Properties

This compound (C₇H₅NaOS) is the sodium salt of thiobenzoic acid. It features a planar benzene ring attached to a thiocarboxylate group. The negative charge is primarily localized on the sulfur atom, and the sodium ion acts as a counter-ion. This structure confers nucleophilic properties to the sulfur atom, making it a key reagent in various organic syntheses.[1]

Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. This data is inferred from spectral information available for thiobenzoic acid and sodium benzoate.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 7.8 - 8.0 | Doublet / Multiplet | Protons ortho to the C(S)O⁻ group |

| ~ 7.4 - 7.6 | Multiplet | Protons meta and para to the C(S)O⁻ group |

Note: The chemical shifts are predictions based on the spectra of similar aromatic compounds. The actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 190 - 200 | C=S (Thiocarbonyl carbon) |

| ~ 135 - 145 | Quaternary carbon attached to the C(S)O⁻ group |

| ~ 128 - 133 | Aromatic CH carbons |

Note: The predicted chemical shift for the thiocarbonyl carbon is based on data for related thioesters and thioacids.[2][3][4]

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~ 1680 - 1640 | Strong | C=O stretching (from the thioester resonance form) |

| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C stretching |

| ~ 1200 - 1000 | Strong | C-S stretching |

| ~ 900 - 650 | Strong | Aromatic C-H out-of-plane bending |

Note: The IR absorptions are predicted based on characteristic frequencies for aromatic thioesters and carboxylates.[5][6] The exact peak positions can be influenced by the solid-state packing or the solvent used.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra, based on standard laboratory practices.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer, for instance, a 400 MHz instrument.[2][7] Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

3.2. Infrared (IR) Spectroscopy

For a solid sample, an IR spectrum can be obtained using the KBr pellet method. A small amount of this compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.[6][8] The data is usually presented as a plot of transmittance versus wavenumber.

Synthetic and Reaction Pathways

This compound is a versatile intermediate in organic synthesis. Below are visualizations of its formation and a key reaction.

4.1. Synthesis of this compound

The most common method for synthesizing this compound is through the neutralization of thiobenzoic acid with a sodium base, such as sodium hydroxide.[9]

Caption: Neutralization of thiobenzoic acid to form this compound.

4.2. S-Alkylation Reaction

This compound is a potent nucleophile and readily undergoes S-alkylation with alkyl halides to form S-alkyl thiobenzoates, which are important intermediates in various synthetic routes.[1]

Caption: Reaction of this compound with an alkyl halide.

References

- 1. This compound (51066-54-7) for sale [vulcanchem.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. Thiobenzoic acid(98-91-9) 13C NMR spectrum [chemicalbook.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups [mdpi.com]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Discovery and History of Thioaromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioaromatic compounds, sulfur-containing heterocyclic molecules that exhibit aromatic character, represent a cornerstone of modern medicinal chemistry and materials science. From their initial discovery as contaminants in coal tar to their current status as privileged scaffolds in drug design, the journey of thioaromatics is a testament to the evolution of organic chemistry. This technical guide provides a comprehensive overview of the discovery, history, and foundational synthetic methodologies of key thioaromatic compounds. It includes a detailed exploration of their structural and electronic properties, supported by tabulated quantitative data. Furthermore, this guide elucidates the mechanisms of action of prominent thioaromatic-based drugs, with a focus on their interaction with critical signaling pathways, visualized through detailed diagrams. Experimental protocols for seminal synthetic methods are also provided to serve as a practical resource for researchers in the field.

Introduction: The Dawn of Thioaromatic Chemistry

The history of thioaromatic compounds is intrinsically linked to the industrial revolution and the burgeoning field of organic chemistry in the 19th century. Initially encountered as impurities in coal tar, these sulfur-containing heterocycles were at first a nuisance, interfering with the chemistry of benzene and its derivatives. However, their unique properties and reactivity soon captured the attention of chemists, paving the way for a new field of heterocyclic chemistry.

The concept of aromaticity itself, initially centered on benzene, was expanded through the study of these novel compounds. The realization that a lone pair of electrons on a sulfur atom could participate in a π-electron system to satisfy Hückel's rule (4n+2 π electrons) was a significant conceptual leap.[1][2][3] This understanding established that aromaticity was not exclusive to carbocyclic systems and opened the door to the vast world of aromatic heterocycles. Thiophene, with its resonance energy of approximately 117 kJ/mol, is a quintessential example of a stable five-membered aromatic heterocycle where the sulfur atom contributes two electrons to the aromatic sextet.[4][5] The aromaticity of these compounds follows the order of thiophene > pyrrole > furan, which is inversely related to the electronegativity of the heteroatom.[6]

This guide will delve into the discovery and historical development of key classes of thioaromatic compounds, from simple monocyclic systems like thiophene to more complex fused-ring structures such as benzothiophene, dibenzothiophene, and thienothiophene.

Foundational Thioaromatic Scaffolds: Discovery and Synthesis

Thiophene: The Archetypal Thioaromatic

Discovery: The discovery of thiophene is a classic tale of serendipity in science. In 1882, Viktor Meyer, while demonstrating the indophenin test for benzene, found that a sample of benzene purified from coal tar did not give the expected blue color with isatin and sulfuric acid. He correctly deduced the presence of a sulfur-containing impurity in the crude benzene, which he named "thiophene."

Early Synthesis: The first synthesis of thiophene was reported by Meyer in the same year as its discovery. Since then, several methods have been developed, with the Paal-Knorr and Gewald syntheses being among the most fundamental.

-

Paal-Knorr Thiophene Synthesis: First reported in 1884, this method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[7]

-

Gewald Aminothiophene Synthesis: Developed by Karl Gewald in 1966, this is a multicomponent reaction between a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to yield a 2-aminothiophene.[8][9]

Benzothiophene: The Fused Aromatic

Discovery and Importance: Benzothiophene, a bicyclic compound formed by the fusion of a benzene ring and a thiophene ring, is a prominent scaffold in medicinal chemistry. It is the core structure of drugs like the selective estrogen receptor modulator (SERM) raloxifene and the antifungal sertaconazole.[10]

Synthesis: A common route to benzothiophenes involves the intramolecular cyclization of aryl thio-precursors.

Dibenzothiophene: A Tricyclic System

Occurrence and Significance: Dibenzothiophene consists of two benzene rings fused to a central thiophene ring. It is naturally found in crude oil and is of significant interest in the study of hydrodesulfurization processes. In medicinal chemistry, its rigid, planar structure is an attractive feature for drug design.

Thienothiophenes: Fused Thiophene Systems

Isomerism and Properties: Thienothiophenes are bicyclic aromatic compounds composed of two fused thiophene rings. There are three stable constitutional isomers: thieno[2,3-b]thiophene, thieno[3,2-b]thiophene, and thieno[3,4-b]thiophene. These compounds are of academic interest for their electronic properties and have been explored in the context of organic semiconductors.

Quantitative Data of Core Thioaromatic Compounds

The following tables summarize key quantitative data for representative thioaromatic compounds.

Table 1: Physical Properties of Core Thioaromatic Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Thiophene | C₄H₄S | 84.14 | -38 | 84 |

| Benzothiophene | C₈H₆S | 134.20 | 32 | 221-222 |

| Dibenzothiophene | C₁₂H₈S | 184.26 | 99-100 | 332-333 |

| Thieno[3,2-b]thiophene | C₆H₄S₂ | 140.24 | 54-56 | 224-225 |

Table 2: Spectroscopic Data of Core Thioaromatic Compounds

| Compound | ¹H NMR (δ, ppm in CDCl₃) | ¹³C NMR (δ, ppm in CDCl₃) | UV-Vis (λmax, nm in ethanol) | Key IR Bands (cm⁻¹) |

| Thiophene | 7.36 (dd, 2H), 7.18 (dd, 2H) | 125.6, 126.5 | 231 | 3100-3000 (C-H stretch), 1500-1400 (C=C stretch), ~700 (C-S stretch) |

| Benzothiophene | 7.91 (d, 1H), 7.85 (d, 1H), 7.45-7.35 (m, 4H) | 140.0, 139.5, 126.5, 124.4, 124.3, 123.8, 122.5, 122.3 | 227, 258, 297 | 3100-3000 (Ar-H stretch), 1600-1450 (Ar C=C stretch) |

| Dibenzothiophene | 8.15 (d, 2H), 7.85 (d, 2H), 7.45 (m, 4H) | 139.5, 135.5, 126.8, 124.4, 122.8, 121.5 | 234, 255, 291, 325, 337 | 3100-3000 (Ar-H stretch), 1600-1450 (Ar C=C stretch) |

| Thieno[3,2-b]thiophene | 7.55 (d, 2H), 7.21 (d, 2H) | 140.5, 127.8, 119.7 | 262, 270, 280 | 3100-3000 (C-H stretch), 1500-1400 (C=C stretch) |

Note: NMR chemical shifts are approximate and can vary with solvent and concentration. IR bands are characteristic ranges.

Detailed Experimental Protocols for Key Syntheses

Paal-Knorr Synthesis of 2,5-Dimethylthiophene

Materials:

-

Hexane-2,5-dione (1,4-dicarbonyl compound)

-

Phosphorus pentasulfide (P₄S₁₀)

-

Anhydrous toluene (solvent)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hexane-2,5-dione (1 equivalent).

-

Add anhydrous toluene to dissolve the diketone.

-

Carefully add phosphorus pentasulfide (0.5 equivalents) in portions to the stirred solution. The reaction is exothermic.

-

Once the addition is complete, heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the acidic byproducts.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or a similar organic solvent (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by distillation or column chromatography to obtain 2,5-dimethylthiophene.

Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Materials:

-

Cyclohexanone (ketone)

-

Ethyl cyanoacetate (α-cyanoester)

-

Elemental sulfur

-

Morpholine or another suitable base

-

Ethanol (solvent)

-

Round-bottom flask, reflux condenser, heating mantle.

Procedure:

-

To a round-bottom flask, add cyclohexanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents).

-

Add ethanol as the solvent.

-

To the stirred mixture, add morpholine (0.5 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the cooled solution. If not, the solvent can be partially evaporated.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.

Thioaromatic Compounds in Drug Development: Signaling Pathways

Thioaromatic scaffolds are integral to a number of blockbuster drugs. Their rigid structures and electronic properties allow for precise interactions with biological targets.

Raloxifene: A Benzothiophene-based SERM

Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[11][12] Its benzothiophene core is crucial for its biological activity.

Mechanism of Action: Raloxifene exerts its effects by binding to estrogen receptors (ERα and ERβ).[11][13] Its action is tissue-specific:

-

In Bone (Agonist): It mimics the effects of estrogen, leading to a decrease in bone resorption and an increase in bone mineral density.[11]

-

In Breast and Uterine Tissue (Antagonist): It blocks the effects of estrogen, thereby inhibiting the growth of estrogen-dependent cancer cells.[13]

The binding of raloxifene to the estrogen receptor induces a conformational change that is different from that induced by estrogen, leading to differential recruitment of co-activator and co-repressor proteins and resulting in tissue-specific gene expression.[14]

Zileuton: A Benzothiophene Derivative Targeting Inflammation

Zileuton is an inhibitor of 5-lipoxygenase, an enzyme in the leukotriene synthesis pathway.[15][16] It is used in the management of asthma.

Mechanism of Action: Zileuton inhibits the enzyme 5-lipoxygenase, thereby preventing the conversion of arachidonic acid to leukotrienes (LTB₄, LTC₄, LTD₄, and LTE₄).[7][17][18] Leukotrienes are potent inflammatory mediators that cause bronchoconstriction, mucus secretion, and airway inflammation. By blocking their synthesis, zileuton alleviates the symptoms of asthma.

Sertaconazole: An Antifungal Benzothiophene

Sertaconazole is a topical antifungal agent used to treat skin infections.[8]

Mechanism of Action: Sertaconazole has a dual mechanism of action:

-

Inhibition of Ergosterol Synthesis: Like other azole antifungals, it inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of the fungal cell membrane.[19][20][21]

-

Anti-inflammatory Action: Sertaconazole also exhibits anti-inflammatory properties by activating the p38-COX-2-PGE2 pathway, leading to the release of prostaglandin E2, which has anti-inflammatory effects.[22]

Mandatory Visualizations

Signaling Pathways

// Nodes Raloxifene [label="Raloxifene\n(Benzothiophene derivative)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ER [label="Estrogen Receptor\n(ERα / ERβ)", fillcolor="#FBBC05", fontcolor="#202124"]; Bone [label="Bone Tissue", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Breast_Uterus [label="Breast & Uterine Tissue", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Agonist_Effect [label="Agonist Effect", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antagonist_Effect [label="Antagonist Effect", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dec_Resorption [label="Decreased Bone\nResorption", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inc_BMD [label="Increased Bone\nMineral Density", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibit_Growth [label="Inhibition of\nEstrogen-Dependent\nCell Growth", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Raloxifene -> ER [label="Binds to"]; ER -> Bone; ER -> Breast_Uterus; Bone -> Agonist_Effect [label=" Leads to"]; Breast_Uterus -> Antagonist_Effect [label=" Leads to"]; Agonist_Effect -> Dec_Resorption; Dec_Resorption -> Inc_BMD; Antagonist_Effect -> Inhibit_Growth; } . Caption: Raloxifene's tissue-specific signaling.

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Five_LOX [label="5-Lipoxygenase\n(5-LOX)", fillcolor="#FBBC05", fontcolor="#202124"]; Zileuton [label="Zileuton\n(Benzothiophene derivative)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Leukotrienes [label="Leukotrienes\n(LTB₄, LTC₄, LTD₄, LTE₄)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Bronchoconstriction [label="Bronchoconstriction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Mucus_Secretion [label="Mucus Secretion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Asthma_Symptoms [label="Asthma Symptoms", fillcolor="#34A853", fontcolor="#FFFFFF", shape=invhouse];

// Edges Arachidonic_Acid -> Five_LOX [label=" Substrate for"]; Zileuton -> Five_LOX [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Five_LOX -> Leukotrienes [label=" Catalyzes formation of"]; Leukotrienes -> Inflammation; Leukotrienes -> Bronchoconstriction; Leukotrienes -> Mucus_Secretion; {Inflammation, Bronchoconstriction, Mucus_Secretion} -> Asthma_Symptoms [label=" Contribute to"]; } . Caption: Zileuton's inhibition of leukotriene synthesis.

Experimental Workflows

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reactants [label="1,4-Dicarbonyl Compound\n+ P₄S₁₀ in Toluene", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Reflux [label="Heat to Reflux\n(1-2 hours)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Cool and Quench\nwith NaHCO₃ (aq)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Extract [label="Extract with\nOrganic Solvent", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Dry_Concentrate [label="Dry and Concentrate", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Purify\n(Distillation/Chromatography)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted Thiophene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Reactants; Reactants -> Reflux; Reflux -> Quench; Quench -> Extract; Extract -> Dry_Concentrate; Dry_Concentrate -> Purify; Purify -> Product; Product -> End; } . Caption: Workflow for Paal-Knorr thiophene synthesis.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reactants [label="Ketone/Aldehyde + α-Cyanoester\n+ Sulfur in Ethanol", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Base [label="Add Base\n(e.g., Morpholine)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Reflux [label="Heat to Reflux\n(2-3 hours)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Cool_Precipitate [label="Cool to Precipitate\nProduct", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Filter [label="Filter and Wash\nwith Cold Ethanol", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Recrystallize [label="Recrystallize\nfrom Ethanol", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="2-Aminothiophene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Reactants; Reactants -> Add_Base; Add_Base -> Reflux; Reflux -> Cool_Precipitate; Cool_Precipitate -> Filter; Filter -> Recrystallize; Recrystallize -> Product; Product -> End; } . Caption: Workflow for Gewald aminothiophene synthesis.

Conclusion

The field of thioaromatic chemistry has evolved from the characterization of coal tar components to the rational design of life-saving pharmaceuticals. The foundational discoveries and synthetic methods laid out in the 19th and 20th centuries continue to be relevant today, providing the basis for the synthesis of complex molecular architectures. An understanding of the historical context, coupled with detailed knowledge of the properties and reactivity of these compounds, is essential for modern researchers. As drug discovery moves towards more targeted therapies, the unique ability of thioaromatic scaffolds to interact with specific biological pathways ensures their continued importance in the development of new therapeutic agents. This guide serves as a foundational resource, bridging the historical discovery of thioaromatic compounds with their contemporary applications in science and medicine.

References

- 1. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]

- 2. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 3. quora.com [quora.com]

- 4. brainly.in [brainly.in]

- 5. bhu.ac.in [bhu.ac.in]

- 6. quora.com [quora.com]

- 7. What is the mechanism of Zileuton? [synapse.patsnap.com]

- 8. Sertaconazole - Wikipedia [en.wikipedia.org]

- 9. Gewald reaction - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]

- 13. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Distinct Approaches of Raloxifene: Its Far-Reaching Beneficial Effects Implicating the HO-System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. benchchem.com [benchchem.com]

- 19. Mechanism of action of Sertaconazole_Chemicalbook [chemicalbook.com]

- 20. Sertaconazole | C20H15Cl3N2OS | CID 65863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. What is the mechanism of Sertaconazole Nitrate? [synapse.patsnap.com]

- 22. Anti-inflammatory activity of sertaconazole nitrate is mediated via activation of a p38-COX-2-PGE2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Nucleophilicity of the Thiolate Ion

The thiolate ion (RS⁻), the conjugate base of a thiol (RSH), is a uniquely potent and versatile nucleophile central to a vast array of chemical and biological processes. Its reactivity profile underpins fundamental synthetic transformations, the catalytic mechanisms of numerous enzymes, and the design of targeted therapeutics. This guide provides a detailed exploration of the core principles governing thiolate nucleophilicity, quantitative reactivity data, experimental methodologies for its measurement, and its applications in drug development.

Core Principles of Thiolate Nucleophilicity

The exceptional nucleophilicity of the thiolate ion is not governed by a single factor but is rather an emergent property of several key physicochemical characteristics. Unlike its oxygen-based counterpart, the alkoxide ion (RO⁻), the thiolate often defies the general trend that equates stronger basicity with stronger nucleophilicity.

Polarizability

The primary reason for the enhanced nucleophilicity of thiolates is the high polarizability of the sulfur atom.[1] Sulfur, being in the third period of the periodic table, has a larger atomic radius and more diffuse valence electrons compared to oxygen.[2] This large, "soft" electron cloud is easily distorted by the presence of an electrophilic center, facilitating more effective orbital overlap in the transition state of a nucleophilic attack.[1] This property is a kinetic factor that accelerates the reaction rate, making thiolates powerful nucleophiles.[1]

Basicity vs. Nucleophilicity

A common point of confusion is the relationship between basicity and nucleophilicity. While alkoxides are significantly stronger bases than thiolates (the pKa of a typical alcohol is ~16-18, whereas for a thiol it is ~10-11), thiolates are generally better nucleophiles.[3] This highlights the distinction between thermodynamics and kinetics:

-

Basicity is a thermodynamic property, describing the position of equilibrium in a proton-transfer reaction.[4] The more stable conjugate base (thiolate) corresponds to the stronger acid (thiol).

-

Nucleophilicity is a kinetic property, describing the rate at which a nucleophile attacks an electrophilic center.[3][4]

The weaker basicity of thiolates makes them ideal for substitution reactions (SN2), as they are less likely to induce competing elimination reactions (E2), which are often problematic with strongly basic alkoxides.[2][3]

Solvent Effects

The choice of solvent can dramatically influence nucleophilic strength.[4]

-

In polar protic solvents (e.g., water, ethanol), smaller, harder anions like alkoxides are heavily solvated through strong hydrogen bonds, forming a "solvent cage" that sterically hinders their ability to act as nucleophiles.[1][4] The larger, more polarizable thiolate ion is less tightly solvated, leaving it freer to participate in nucleophilic attack.[1] Consequently, in protic solvents, thiolates are substantially more nucleophilic than alkoxides.[4]

-

In polar aprotic solvents (e.g., DMSO, DMF), which lack acidic protons, anions are not as strongly solvated. In these conditions, nucleophilicity trends more closely with basicity. However, the inherent high polarizability of sulfur ensures that thiolates remain highly potent nucleophiles.[1][5]

The Hard and Soft Acids and Bases (HSAB) Principle

The HSAB principle provides a powerful framework for understanding thiolate reactivity.[6] It classifies Lewis acids and bases as "hard" or "soft" based on their polarizability.[6]

-

Hard nucleophiles (like alkoxides) are small, highly electronegative, and weakly polarizable. They prefer to react with hard electrophiles (e.g., the carbonyl carbon).[7]

-

Soft nucleophiles (like thiolates) are larger, less electronegative, and highly polarizable.[8] They preferentially and more rapidly form covalent bonds with soft electrophiles, such as α,β-unsaturated carbonyls and alkyl halides.[9][10][11]

This "like-reacts-with-like" principle is critical in biological systems, where the soft nature of cysteine thiolates dictates their selective reaction with specific electrophilic substrates and toxins.[9][12]

Quantitative Analysis of Thiolate Nucleophilicity

The superior nucleophilicity of thiolates can be quantified through kinetic studies. The tables below summarize key comparative data from the literature.

Table 1: Comparison of Second-Order Rate Constants for Various Nucleophiles

| Nucleophile | Electrophile | Solvent | Second-Order Rate Constant (k) | Reference |

| Various Thiolate Ions | DNP-DEA/NO | Aqueous Buffer | 3.48 – 30.9 M⁻¹s⁻¹ | [13] |

| Phenolate Ion (PhO⁻) | DNP-DEA/NO | Aqueous Buffer | 0.114 M⁻¹s⁻¹ | [13] |

| Hydroxide Ion (OH⁻) | DNP-DEA/NO | Aqueous Buffer | 0.0182 M⁻¹s⁻¹ | [13] |

| Cysteine | 4-Hydroxy-2-nonenal (HNE) | Not Specified | 1.33 M⁻¹s⁻¹ | [9] |

| Histidine | 4-Hydroxy-2-nonenal (HNE) | Not Specified | 0.00214 M⁻¹s⁻¹ | [9] |

| Lysine | 4-Hydroxy-2-nonenal (HNE) | Not Specified | 0.00133 M⁻¹s⁻¹ | [9] |

As shown, thiolate ions are significantly more reactive toward the given electrophiles than their oxygen-based counterparts. Cysteine is approximately 1000-fold more reactive towards the soft electrophile HNE than histidine or lysine.[9][13]

Table 2: Relative Nucleophilicity Toward Iodomethane in Methanol

| Nucleophile | Relative Rate Constant (k_rel) |

| Methanethiolate (CH₃S⁻) | ~1,000,000,000 |

| Iodide (I⁻) | >100,000,000 |

| Cyanide (CN⁻) | ~10,000,000 |

| Methoxide (CH₃O⁻) | ~2,000,000 |

| Azide (N₃⁻) | ~1,000,000 |

| Bromide (Br⁻) | ~200,000 |

| Chloride (Cl⁻) | ~10,000 |

| Acetate (CH₃COO⁻) | ~200 |

| Methanol (CH₃OH) | 1 (Reference) |

Data compiled from various sources, showing the exceptional reactivity of the thiolate ion in SN2 reactions.[1]

Visualizing Core Concepts and Workflows

// Main Concept Thiolate [label="Thiolate (RS⁻) Nucleophilicity", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Factors Polarizability [label="High Polarizability", fillcolor="#FBBC05", fontcolor="#202124"]; Solvation [label="Solvent Effects", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Basicity [label="Low Basicity", fillcolor="#34A853", fontcolor="#FFFFFF"]; HSAB [label="HSAB Principle", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Sub-points Polar_Detail [label="Large atomic size,\ndiffuse electron cloud", fillcolor="#F1F3F4", fontcolor="#202124"]; Solv_Protic [label="Weakly solvated in\nprotic solvents (vs RO⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; Basic_Detail [label="Favors SN2 over E2;\nWeaker base than RO⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; HSAB_Detail [label="Classified as a "Soft"\nnucleophile", fillcolor="#F1F3F4", fontcolor="#202124"];

// Relationships Thiolate -> Polarizability [color="#202124"]; Thiolate -> Solvation [color="#202124"]; Thiolate -> Basicity [color="#202124"]; Thiolate -> HSAB [color="#202124"];

Polarizability -> Polar_Detail [style=dashed, color="#5F6368"]; Solvation -> Solv_Protic [style=dashed, color="#5F6368"]; Basicity -> Basic_Detail [style=dashed, color="#5F6368"]; HSAB -> HSAB_Detail [style=dashed, color="#5F6368"]; } Caption: Key factors governing the high nucleophilicity of the thiolate ion.

// Favorable Reactions Thiolate -> Soft_E [label=" Fast Reaction\n (Soft-Soft)", penwidth=2.5, color="#34A853", fontcolor="#34A853"]; Alkoxide -> Hard_E [label=" Fast Reaction\n (Hard-Hard)", penwidth=2.5, color="#EA4335", fontcolor="#EA4335"];

// Unfavorable Reactions Thiolate -> Hard_E [label="Slow/No Reaction", style=dashed, color="#5F6368"]; Alkoxide -> Soft_E [label="Slow/No Reaction", style=dashed, color="#5F6368"]; } Caption: The HSAB principle dictates that soft thiolates prefer soft electrophiles.

Experimental Protocols for Measuring Thiolate Nucleophilicity

Determining the nucleophilicity of a thiolate involves measuring the second-order rate constant of its reaction with a suitable electrophile. A common approach involves monitoring the reaction under pseudo-first-order conditions using UV-Vis spectrophotometry or fluorimetry.

General Protocol for Kinetic Analysis

This protocol is a generalized methodology based on common practices for determining thiol pKa and thiolate nucleophilicity.[13][14]

Objective: To determine the pKa of a thiol and the pH-independent second-order rate constant (k_nuc) for the reaction of its thiolate form with an electrophilic probe.

Materials:

-

Thiol of interest (e.g., glutathione, cysteine derivative).

-

Electrophilic probe with a chromophore or fluorophore (e.g., monobromobimane (mBBr), 1-chloro-2,4-dinitrobenzene (CDNB)).

-

A series of aqueous buffers covering a wide pH range (e.g., pH 6-11).

-

UV-Vis spectrophotometer or spectrofluorometer with a thermostated cuvette holder.

-

Calibrated pH meter.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the thiol of interest immediately before use to minimize oxidation.

-

Prepare a stock solution of the electrophilic probe in a suitable solvent (e.g., acetonitrile, DMSO).

-

Prepare a series of buffers (e.g., 0.1 M phosphate, 0.1 M borate) with precisely measured pH values.

-

-

Kinetic Measurements:

-

Set the spectrophotometer/fluorometer to the wavelength of maximum absorbance/emission change for the reaction product and thermostat the cuvette holder (e.g., 25°C or 30°C).

-

In a quartz cuvette, mix the appropriate buffer and the thiol solution. Allow the temperature to equilibrate.

-

Initiate the reaction by adding a small aliquot of the electrophilic probe stock solution. Ensure the final concentration of the probe is at least 10-fold lower than the thiol concentration to maintain pseudo-first-order conditions.

-

Immediately begin monitoring the change in absorbance or fluorescence over time. Record data until the reaction is complete or for a sufficient duration to determine the initial rate.

-

-

Data Analysis:

-

For each pH value, calculate the observed pseudo-first-order rate constant (k_obs) by fitting the kinetic trace to a single exponential function: Signal(t) = Signal_final + (Signal_initial - Signal_final) * exp(-k_obs * t).

-

The apparent second-order rate constant (k_app) at each pH is calculated by dividing k_obs by the total thiol concentration: k_app = k_obs / [RSH]_total.

-

-

Determination of pKa and k_nuc:

-

The relationship between k_app, pH, pKa, and the intrinsic nucleophilic rate constant (k_nuc) is given by the equation: k_app = k_nuc / (1 + 10^(pKa - pH)).

-

Plot the calculated k_app values as a function of pH.

-

Fit the resulting sigmoidal curve to the equation above using non-linear regression analysis. The fitting will yield the values for the thiol's pKa and the pH-independent rate constant, k_nuc, which represents the intrinsic nucleophilicity of the thiolate anion.

-

// Steps A [label="Prepare Thiol & Buffer\nSolutions (Varying pH)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Thermostat Cuvette\nand Add Reagents", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Initiate Reaction with\nElectrophilic Probe (e.g., mBBr)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Monitor Reaction via\nSpectrophotometry/Fluorimetry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Calculate Pseudo-First-Order\nRate Constant (k_obs) at each pH", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Plot k_obs vs. pH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Fit Data to Sigmoidal Curve", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Results H [label="Determine Thiol pKa", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; I [label="Determine Intrinsic Nucleophilicity\n(pH-independent rate constant, k_nuc)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Flow A -> B -> C -> D -> E -> F -> G; G -> H; G -> I; } Caption: Experimental workflow for determining thiolate nucleophilicity and pKa.

Applications in Drug Development and Research

The unique reactivity of the thiol group, particularly in its deprotonated thiolate form, is leveraged extensively in the biomedical sciences.

-